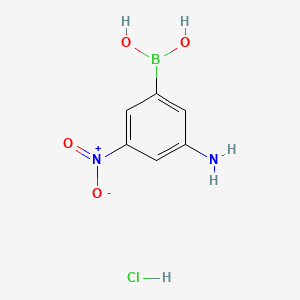

(3-Amino-5-nitrophenyl)boronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-5-nitrophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BN2O4.ClH/c8-5-1-4(7(10)11)2-6(3-5)9(12)13;/h1-3,10-11H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMMGONMBRVVKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586011 | |

| Record name | (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389621-79-8 | |

| Record name | (3-Amino-5-nitrophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-5-nitrophenyl)boronic acid hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (3-Amino-5-nitrophenyl)boronic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals who are interested in utilizing this compound, particularly in the context of developing Bruton's tyrosine kinase (Btk) inhibitors.

Chemical Properties

This compound is a versatile chemical intermediate. A summary of its key chemical and physical properties is presented below.

| Property | Value | Reference |

| CAS Number | 389621-79-8 | [1] |

| Molecular Formula | C₆H₇BN₂O₄ · HCl | [1] |

| Molecular Weight | 218.4 g/mol | [1] |

| Appearance | Yellow powder | [2] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [2][3] |

Safety Information

The following safety information is for the related compound, (3-Amino-5-nitrophenyl)boronic acid. Users should handle the hydrochloride salt with similar precautions.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

Precautionary Statements: P261, P271, P280, P301+P312, P302+P334.[3]

Application in Drug Discovery: Btk Inhibition

This compound is a valuable building block in the synthesis of heterocyclic carboxamides that act as inhibitors of Bruton's tyrosine kinase (Btk).[4] Btk is a critical enzyme in the B-cell receptor signaling pathway, which is implicated in various immunological and oncological disorders.[5][6]

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

The diagram below illustrates the central role of Btk in the B-cell receptor (BCR) signaling cascade. Activation of the BCR leads to the phosphorylation and activation of Btk, which in turn triggers a cascade of downstream signaling events culminating in B-cell proliferation, differentiation, and survival. Inhibitors derived from this compound can block the activity of Btk, thereby disrupting this pathway.

Caption: Btk Signaling Pathway and Inhibition.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively published, the following sections provide representative methodologies based on established procedures for similar aminophenylboronic acids.[7][8][9][10]

Synthesis of this compound

This protocol is a general representation of the synthesis of an aminophenylboronic acid, which can be adapted for the target compound. The synthesis typically involves the reduction of a corresponding nitro group to an amine, followed by boronation and salt formation. A more direct approach starts from a substituted aniline.

Materials:

-

3-Bromo-5-nitroaniline

-

Bis(pinacolato)diboron

-

Potassium acetate

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Dioxane (anhydrous)

-

Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Brine

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-bromo-5-nitroaniline (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

-

Add anhydrous dioxane to the flask.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add Pd(dppf)Cl₂ (0.03 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester.

-

Deprotect the pinacol ester by dissolving it in a suitable solvent (e.g., a mixture of acetone and water) and adding a strong acid like hydrochloric acid.

-

Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

-

Remove the organic solvent under reduced pressure.

-

The resulting aqueous solution can be lyophilized or the product can be precipitated, filtered, and dried to yield this compound.

References

- 1. scbt.com [scbt.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. achmem.com [achmem.com]

- 4. (3-AMINO-5-NITROPHENYL)BORONIC ACID HCL SALT | 389621-79-8 [chemicalbook.com]

- 5. Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. rsc.org [rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to (3-Amino-5-nitrophenyl)boronic acid hydrochloride

This technical guide provides a comprehensive overview of (3-Amino-5-nitrophenyl)boronic acid hydrochloride, a key reagent for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications in the synthesis of kinase inhibitors, and its relevance in targeting critical signaling pathways.

Core Compound Properties

This compound is a specialized chemical reagent primarily utilized in the synthesis of complex organic molecules. Its utility is most prominent in the development of kinase inhibitors, particularly for Bruton's tyrosine kinase (Btk).

Physicochemical Data

A summary of the key quantitative data for this compound and its corresponding free base is presented below. This allows for a clear comparison of their fundamental properties.

| Property | This compound | (3-Amino-5-nitrophenyl)boronic acid (Free Base) |

| Molecular Weight | 218.4 g/mol [1] | 181.94 g/mol [2][3] |

| Molecular Formula | C₆H₇BN₂O₄·HCl[1] | C₆H₇BN₂O₄[2][3] |

| CAS Number | 389621-79-8[1] | 89466-05-7[2][3] |

| Physical State | Solid | Yellow powder[2] |

| Predicted Boiling Point | Not available | 484.1±55.0 °C at 760 Torr[2] |

| Predicted Density | Not available | 1.48±0.1 g/cm³[2] |

| Storage Conditions | Not specified | Sealed in dry, 2-8°C[3] |

Application in Drug Discovery: Synthesis of Btk Inhibitors

This compound serves as a critical building block in the synthesis of targeted therapies, notably inhibitors of Bruton's tyrosine kinase (Btk). Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for treating B-cell malignancies and autoimmune diseases.[4][5]

Generalized Experimental Protocol for Suzuki Coupling

The boronic acid functional group is highly valued for its role in Suzuki coupling reactions, a powerful method for creating carbon-carbon bonds. Below is a representative protocol for the synthesis of a biaryl compound, a common core structure in many kinase inhibitors, using a derivative of (3-Amino-5-nitrophenyl)boronic acid.

Objective: To synthesize a biaryl compound via Suzuki coupling, which can be a precursor to a Btk inhibitor.

Materials:

-

(3-Amino-5-nitrophenyl)boronic acid derivative

-

Aryl halide (e.g., bromopyrimidine derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine the (3-Amino-5-nitrophenyl)boronic acid derivative (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

-

Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the catalyst.

-

Solvent and Catalyst Addition: Add the degassed solvent to the flask, followed by the palladium catalyst (0.05 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

This generalized protocol highlights the utility of this compound in constructing the core scaffolds of potent Btk inhibitors.[6]

The Btk Signaling Pathway and Inhibition

Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[4] Dysregulation of this pathway can lead to the development of B-cell cancers.

Upon activation of the B-cell receptor, Btk is recruited to the cell membrane and phosphorylated. Activated Btk then phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2).[4] This initiates a cascade of signals that ultimately leads to the activation of transcription factors involved in cell survival and proliferation.[7]

Btk inhibitors, often synthesized using reagents like this compound, act by blocking the kinase activity of Btk. This prevents the downstream signaling cascade, thereby inhibiting the growth and survival of malignant B-cells.

Below is a diagram illustrating the Btk signaling pathway and the point of inhibition.

References

- 1. scbt.com [scbt.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. achmem.com [achmem.com]

- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to (3-Amino-5-nitrophenyl)boronic acid hydrochloride (CAS 389621-79-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-5-nitrophenyl)boronic acid hydrochloride, with the CAS number 389621-79-8, is a specialized organic compound that serves as a critical building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, possessing an amino group, a nitro group, and a boronic acid moiety, makes it a versatile reagent for the synthesis of complex heterocyclic structures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical synthesis. Key quantitative data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 389621-79-8 | [1][2][3] |

| Molecular Formula | C₆H₇BN₂O₄ · HCl | [1][2] |

| Molecular Weight | 218.4 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline powder | General Supplier Data |

| Melting Point | 136-141 °C | [2] |

| Solubility | Soluble in methanol and DMSO. Limited solubility in water. | General Supplier Data |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature: 2-8°C. | [4] |

Synthesis and Purification

General Synthetic Workflow

The synthesis of aminonitrophenylboronic acids typically involves a multi-step process starting from a readily available substituted nitroaniline. A generalized experimental workflow is illustrated in the following diagram.

Caption: Generalized workflow for the synthesis of aminonitrophenylboronic acids.

Experimental Protocol: A Plausible Synthesis Route

The following is a hypothetical, yet chemically reasonable, protocol for the synthesis of this compound. This protocol is for illustrative purposes and should be adapted and optimized under appropriate laboratory conditions.

-

Diazotization of 3-Nitroaniline:

-

Dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Borylation:

-

In a separate flask, dissolve triisopropyl borate in an appropriate solvent (e.g., THF).

-

Cool this solution to -70 °C using a dry ice/acetone bath.

-

Slowly add the previously prepared diazonium salt solution to the borate solution, ensuring the temperature remains below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Quench the reaction by adding an acidic aqueous solution (e.g., 2M HCl).

-

Stir vigorously for several hours to hydrolyze the boronic ester.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or acetonitrile, to yield pure this compound.

-

The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

-

Application in Drug Discovery: Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

A significant application of this compound is its use as a key building block in the synthesis of Bruton's tyrosine kinase (Btk) inhibitors.[3] Btk is a crucial enzyme in the B-cell receptor signaling pathway, making it an attractive target for the treatment of various B-cell malignancies and autoimmune diseases.

Bruton's Tyrosine Kinase (Btk) Signaling Pathway

The Btk signaling pathway is initiated by the activation of the B-cell receptor (BCR) upon antigen binding. This triggers a cascade of phosphorylation events, leading to the activation of downstream signaling molecules that promote B-cell proliferation, differentiation, and survival. Btk plays a central role in this cascade.

Caption: Simplified overview of the Bruton's tyrosine kinase (Btk) signaling pathway.

Role in Suzuki-Miyaura Coupling Reactions

This compound is frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct the core structures of Btk inhibitors. In these reactions, the boronic acid group couples with an aryl or heteroaryl halide to form a new carbon-carbon bond.

Experimental Protocol: Suzuki-Miyaura Coupling for Btk Inhibitor Synthesis

The following is a general protocol for a Suzuki-Miyaura coupling reaction using this compound. Specific conditions will vary depending on the substrates and desired product.

-

Reaction Setup:

-

To a dry reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.2 eq.), and a base (e.g., potassium carbonate, 2.0 eq.).

-

Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

-

Reaction Execution:

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir under the inert atmosphere.

-

Monitor the reaction progress by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired Btk inhibitor precursor.

-

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the development of novel therapeutics. Its well-defined physicochemical properties and reactivity in cross-coupling reactions make it an indispensable tool for medicinal chemists. The detailed understanding of its application in the synthesis of Btk inhibitors, as outlined in this guide, provides a solid foundation for researchers and scientists working at the forefront of drug discovery. Further exploration and optimization of reaction conditions involving this compound are likely to lead to the discovery of new and potent kinase inhibitors for the treatment of a range of diseases.

References

An In-depth Technical Guide to (3-Amino-5-nitrophenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of (3-Amino-5-nitrophenyl)boronic acid hydrochloride. This compound is a valuable building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors.

Chemical Structure and Properties

This compound is an organic compound featuring a phenylboronic acid scaffold substituted with an amino and a nitro group. The hydrochloride salt form enhances its stability and handling properties.

Structure:

Physicochemical and Spectroscopic Data:

Quantitative data for this compound is not extensively available in public literature. The data presented below is a combination of information for the hydrochloride salt and its corresponding free base, (3-Amino-5-nitrophenyl)boronic acid. It is crucial to consult the Certificate of Analysis from the supplier for lot-specific data.

Table 1: Physicochemical Properties

| Property | Value | Source/Notes |

| CAS Number | 389621-79-8 | [1] |

| Molecular Formula | C₆H₇BN₂O₄·HCl | [1] |

| Molecular Weight | 218.4 g/mol | [1] |

| Appearance | Reported as a solid | General observation from supplier data |

| Melting Point | Data not available for the hydrochloride salt. | For the related compound, 3-nitrophenylboronic acid, the melting point is reported as 284-285 °C (dec.)[2]. |

| Boiling Point | Data not available | [3] |

| Solubility | Data not available | General boronic acids have good solubility in polar organic solvents like DMSO and DMF. |

| pKa | Data not available |

Table 2: Spectroscopic Data Summary

Note: Specific spectral data for the hydrochloride salt is not publicly available. The following is a representative summary based on data for structurally related compounds. Researchers should obtain a Certificate of Analysis for definitive data.

| Technique | Data for Related Compounds |

| ¹H NMR | For 3-aminophenylboronic acid in DMSO-d₆, aromatic protons appear as multiplets between δ 6.60 and 7.10 ppm. The B(OH)₂ protons are a broad singlet around δ 7.8 ppm, and the NH₂ protons are a broad singlet around δ 5.1 ppm[4]. For 3-nitrophenylboronic acid in DMSO-d₆, aromatic protons are observed as multiplets between δ 7.68 and 8.60 ppm, and the B(OH)₂ protons are a broad singlet around δ 8.5 ppm[4]. |

| ¹³C NMR | For 3-aminophenylboronic acid in DMSO-d₆, aromatic carbons appear between δ 113 and 149 ppm, with the carbon attached to boron being broad and often difficult to observe. For 3-nitrophenylboronic acid, aromatic carbons are in the range of δ 121 to 148 ppm[4]. |

| IR (Infrared) Spectroscopy | Expected characteristic peaks would include N-H stretching for the amino group (~3300-3500 cm⁻¹), N-O stretching for the nitro group (~1530 and 1350 cm⁻¹), O-H stretching for the boronic acid (~3200-3600 cm⁻¹, broad), and B-O stretching (~1300-1400 cm⁻¹)[5]. |

| Mass Spectrometry (MS) | For the free base (C₆H₇BN₂O₄), the expected molecular ion peak [M]+ would be at m/z 181.94[6]. The hydrochloride salt would likely show the peak for the free base in the mass spectrum. |

Experimental Protocols

Synthesis of (3-Amino-5-nitrophenyl)boronic acid

A detailed, publicly available experimental protocol for the direct synthesis of the hydrochloride salt is limited. However, a general approach to synthesizing substituted phenylboronic acids involves the reaction of a corresponding aryl halide with a boron source, often via a Grignard or organolithium intermediate.

Representative Synthesis of a Phenylboronic Acid:

The following is a general procedure for the synthesis of a phenylboronic acid from an aryl bromide, which can be adapted for the synthesis of (3-Amino-5-nitrophenyl)boronic acid from 3-bromo-5-nitroaniline.

Materials:

-

3-Bromo-5-nitroaniline

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (aqueous solution)

-

Anhydrous ether

-

Iodine (crystal)

Procedure:

-

A three-necked, round-bottomed flask containing magnesium turnings is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system is flame-dried and flushed with argon[7].

-

Anhydrous ether is added to cover the magnesium, and a crystal of iodine is added to initiate the reaction[7].

-

A solution of 3-bromo-5-nitroaniline in anhydrous THF is added dropwise to the magnesium suspension to form the Grignard reagent. The reaction is typically initiated with gentle heating and then maintained at reflux[7].

-

After the formation of the Grignard reagent is complete, the reaction mixture is cooled to a low temperature (e.g., -78 °C).

-

Trimethyl borate, dissolved in anhydrous THF, is added dropwise to the cooled Grignard solution[7].

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is then quenched by the slow addition of an aqueous solution of hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid[7].

-

Purification is typically achieved by recrystallization. To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent and treated with a solution of HCl in either or an inert solvent.

Application in Suzuki-Miyaura Coupling

This compound is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.

Representative Protocol for Suzuki-Miyaura Coupling:

This protocol describes a general procedure for the coupling of an aryl halide with (3-Amino-5-nitrophenyl)boronic acid.

Materials:

-

Aryl halide (e.g., a heteroaryl bromide)

-

This compound (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or reaction vial, add the aryl halide, this compound, the palladium catalyst, and the base[2].

-

The vessel is evacuated and backfilled with an inert gas (this cycle is repeated three times).

-

The anhydrous, degassed solvent is added via syringe.

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress can be monitored by TLC or LC-MS[2].

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product[2].

Applications in Drug Discovery: Synthesis of BTK Inhibitors

A significant application of this compound is in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors. BTK is a key enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

The BTK signaling pathway is initiated by the activation of the B-cell receptor (BCR). This leads to a cascade of phosphorylation events, with BTK playing a central role in signal transduction, ultimately leading to B-cell proliferation, differentiation, and survival.

Caption: Simplified BTK Signaling Pathway.

Experimental Workflow: Synthesis of a BTK Inhibitor Intermediate

This compound can be used in a key step to introduce the aminonitrophenyl moiety onto a heterocyclic core, a common structural motif in many BTK inhibitors.

Caption: General workflow for BTK inhibitor synthesis.

Conclusion

This compound is a key building block for the synthesis of complex organic molecules, most notably for the development of BTK inhibitors. While detailed public data on its physicochemical properties and synthesis is sparse, this guide provides a foundational understanding and representative protocols for its use. For precise quantitative data and detailed synthetic procedures, researchers are advised to consult supplier documentation and the patent literature. The versatility of this reagent in Suzuki-Miyaura coupling reactions ensures its continued importance in the field of drug discovery and medicinal chemistry.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 3-Amino-5-nitrophenol | C6H6N2O3 | CID 10603639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. achmem.com [achmem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis of (3-Amino-5-nitrophenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of a proposed synthetic pathway for (3-Amino-5-nitrophenyl)boronic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. Due to the limited availability of a direct, published protocol for this specific molecule, this document outlines a robust and well-established synthetic strategy based on the widely applicable Miyaura borylation reaction.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 3-bromo-5-nitroaniline. The key transformation is a Palladium-catalyzed Miyaura borylation to introduce the boronic acid moiety, followed by deprotection and salt formation.

Scheme 1: Proposed Synthesis of this compound

Technical Guide: Solubility of (3-Amino-5-nitrophenyl)boronic acid hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of active pharmaceutical ingredients (APIs) and chemical reagents in organic solvents is a critical parameter for reaction optimization, purification, formulation, and drug delivery. This technical guide addresses the solubility of (3-Amino-5-nitrophenyl)boronic acid hydrochloride. Due to the current lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its determination. It includes detailed experimental protocols for established methods of solubility measurement, a template for systematic data presentation, and a visual representation of the experimental workflow to empower researchers in generating reliable solubility profiles.

Introduction

This compound is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for constructing complex molecules. A thorough understanding of its solubility in various organic solvents is paramount for designing robust synthetic routes, developing effective purification strategies (e.g., crystallization), and preparing formulations for screening and development.

The solubility of a compound is influenced by the physicochemical properties of both the solute and the solvent, including polarity, hydrogen bonding capacity, and temperature. For boronic acids, these factors play a significant role in their behavior in different solvent systems. This guide outlines the necessary procedures to systematically determine the solubility of this compound.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a solid compound in an organic solvent. The choice of method may depend on the required accuracy, the amount of sample available, and the equipment on hand. The gravimetric method is a fundamental and highly accurate technique, while spectroscopic methods can be adapted for high-throughput screening.

The gravimetric method, often referred to as the shake-flask method, is considered the "gold standard" for determining thermodynamic equilibrium solubility. It relies on preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known quantity of the solvent.[1][2][3][4]

Detailed Methodology:

-

Preparation: To a series of vials, add a measured volume (e.g., 5.0 mL) of the desired organic solvent (e.g., Methanol, Ethanol, Acetone, Tetrahydrofuran, Dichloromethane, etc.).

-

Addition of Solute: Add an excess amount of this compound to each vial to create a slurry. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a constant temperature shaker or water bath (e.g., at 25°C). Agitate the slurries for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary study can be run to determine the time required to reach a constant concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle. Carefully filter the supernatant through a fine porosity filter (e.g., a 0.22 µm syringe filter) to remove all undissolved particles. It is crucial that the filtration apparatus is pre-equilibrated to the working temperature to avoid precipitation or further dissolution.

-

Analysis: Accurately transfer a known volume or mass of the clear, saturated filtrate to a pre-weighed, dry container (e.g., an evaporating dish or beaker).[1]

-

Solvent Evaporation: Carefully evaporate the solvent from the filtrate under reduced pressure or in a fume hood. For higher-boiling solvents, a vacuum oven at a moderate temperature may be used, ensuring the compound does not decompose.

-

Drying and Weighing: Dry the container with the solid residue to a constant mass in an oven at an appropriate temperature.[1][4] Cool the container in a desiccator before weighing.

-

Calculation: The solubility is calculated from the mass of the residue and the volume/mass of the filtrate analyzed.

For compounds with a chromophore, such as this compound, UV-Visible spectrophotometry offers a rapid and sensitive method for determining solubility.[5][6] This method requires the creation of a calibration curve.

Detailed Methodology:

-

Calibration Curve: Prepare a series of standard solutions of the compound in the desired solvent with known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1-4).

-

Dilution: Accurately dilute a small volume of the clear filtrate with the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution.[7] Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be recorded systematically to allow for clear comparison and analysis. The following table provides a template for logging experimental results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| Methanol | 25 | ||||

| Ethanol | 25 | ||||

| Isopropanol | 25 | ||||

| Acetone | 25 | ||||

| Acetonitrile | 25 | ||||

| Tetrahydrofuran (THF) | 25 | ||||

| Dichloromethane (DCM) | 25 | ||||

| Ethyl Acetate | 25 | ||||

| Toluene | 25 | ||||

| N,N-Dimethylformamide (DMF) | 25 | ||||

| Dimethyl Sulfoxide (DMSO) | 25 |

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining solubility using the gravimetric (shake-flask) method.

Caption: Workflow for Gravimetric Solubility Determination.

References

Topic: Stability and Storage Conditions for (3-Amino-5-nitrophenyl)boronic acid hydrochloride

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical stability and storage considerations for (3-Amino-5-nitrophenyl)boronic acid hydrochloride. As a vital building block in medicinal chemistry, particularly for the synthesis of Bruton's tyrosine kinase (Btk) inhibitors, understanding its chemical liabilities is paramount for ensuring experimental reproducibility, process efficiency, and the integrity of resulting compounds[1]. This document moves beyond simple storage instructions to explore the underlying chemical principles governing its stability, offering field-proven handling strategies and self-validating protocols for stability assessment.

Core Concepts: The Chemical Nature of an Arylboronic Acid

This compound is an organoboron compound featuring a boronic acid group [-B(OH)₂] attached to a substituted phenyl ring. The chemistry of the boronic acid moiety is central to both its synthetic utility and its inherent instability.

The boron atom in a boronic acid possesses only six valence electrons, rendering it a mild Lewis acid[2]. This electron deficiency makes it susceptible to nucleophilic attack, a characteristic that is fundamental to its degradation pathways. The presence of both an electron-withdrawing nitro group and an electron-donating amino group on the phenyl ring further modulates the electronic properties and reactivity of the carbon-boron bond.

Caption: Chemical structure of the topic compound.

Primary Degradation Pathways: The Adversaries of Stability

The integrity of this compound is primarily challenged by two chemical processes: protodeboronation and oxidation. The hydrochloride salt form, while aiding in stability and handling as a solid, introduces an acidic environment that can influence these pathways.

Protodeboronation: The Hydrolytic Cleavage

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process converts the valuable arylboronic acid into the corresponding arene (3-nitroaniline) and boric acid, representing a direct loss of material.[3]

Mechanism: Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

This reaction is the most common degradation route for arylboronic acids and is catalyzed by the presence of water. The rate of protodeboronation is significantly influenced by pH; it is known to be accelerated under both acidic and basic conditions[4][5]. For this specific compound, the hydrochloride salt creates a localized acidic environment upon exposure to any moisture, which can potentially self-catalyze this degradation pathway.

Oxidation: The Atmospheric Threat

The boron center and the aryl ring are susceptible to oxidation, which can be initiated by atmospheric oxygen or contaminating oxidizing agents. This can lead to the formation of various byproducts, most commonly the corresponding phenol[6].

Mechanism: Ar-B(OH)₂ + [O] → Ar-OH + B(OH)₃

Oxidative degradation is a significant concern during long-term storage and handling in ambient air. The reaction can be complex, and in some cases, biologically generated reactive oxygen species like hydrogen peroxide have been shown to readily cleave the C-B bond to yield phenols[6][7].

Caption: Primary degradation pathways for the topic compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is essential. The following conditions are designed to protect the compound's chemical integrity.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2°C to 8°C (36°F to 46°F)[8][9]. | Reduces the kinetic rate of all chemical degradation processes, including protodeboronation and oxidation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[4][10]. | Displaces atmospheric oxygen and moisture, directly inhibiting the two primary degradation pathways. |

| Moisture | Keep in a tightly sealed container in a dry location. Use of a desiccant is advised[11]. | Prevents ingress of atmospheric water, which is a key reactant for protodeboronation. Boronic acids are often hygroscopic[10]. |

| Light | Protect from direct light. | While not the primary concern, photolytic degradation can be a risk for complex aromatic compounds. |

| Incompatibilities | Store away from strong oxidizing agents and strong acids/bases[4][10]. | Avoids externally catalyzed degradation. While the HCl salt is acidic, stronger acids or bases can drastically accelerate protodeboronation[5]. |

Field-Proven Insight: For frequent use, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere. This practice minimizes the exposure of the entire stock to ambient conditions during each weighing, preserving the bulk of the material for a longer duration.

A Self-Validating System for Stability Assessment

Trust in a reagent's quality requires verification. A routine stability assessment is a self-validating system that provides empirical data on the integrity of your material over time or under specific process conditions. High-Performance Liquid Chromatography (HPLC) is a widely accessible and reliable method for this purpose.

Experimental Protocol: HPLC-Based Stability Study

This protocol outlines a forced degradation study to understand the compound's stability under stress.

Objective: To quantify the purity of this compound over time under various stress conditions.

Materials:

-

This compound sample

-

HPLC-grade acetonitrile (ACN) and water

-

HPLC-grade formic acid (or other appropriate modifier)

-

Class A volumetric flasks and pipettes

-

HPLC system with a UV detector and a suitable C18 column

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve a sample of the boronic acid in a suitable diluent (e.g., 50:50 ACN/Water) to a known concentration (e.g., 1 mg/mL). This is your T=0 reference sample .

-

-

Application of Stress Conditions:

-

Aliquot the stock solution into several vials. Expose these vials to a range of stress conditions:

-

Control: 2-8°C, protected from light.

-

Elevated Temperature: 40°C in an oven.

-

High Humidity: Store in a desiccator with a saturated salt solution (e.g., NaCl for ~75% RH).

-

Aqueous Stress: Dilute an aliquot further with only water and let it stand at room temperature.

-

-

-

Time-Point Analysis:

-

At specified time points (e.g., T=0, 24h, 48h, 1 week), take an aliquot from each stress condition.

-

Inject the samples onto the HPLC system. A typical starting point for a reversed-phase method could be a gradient elution from 10% to 90% ACN (with 0.1% formic acid) in water over 15 minutes. Monitor at a wavelength appropriate for the chromophore (e.g., 254 nm or 320 nm).

-

-

Data Analysis & Validation:

-

T=0 Analysis: The chromatogram of the initial sample serves as the baseline, establishing the retention time and peak area of the parent compound.

-

Monitor Degradation: In the chromatograms from stressed samples, look for two key indicators:

-

A decrease in the peak area of the parent compound.

-

The appearance of new peaks, which correspond to degradation products.

-

-

Calculate Purity: The purity at each time point can be calculated using the area percent method: Purity (%) = (Area of Parent Peak / Total Area of All Peaks) * 100.

-

This system is self-validating because the control sample demonstrates the stability under ideal conditions, while the stressed samples reveal the degradation profile, allowing you to identify and quantify the formation of impurities directly.

Caption: Experimental workflow for HPLC-based stability assessment.

References

- 1. (3-AMINO-5-NITROPHENYL)BORONIC ACID HCL SALT | 389621-79-8 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. achmem.com [achmem.com]

- 9. hoffmanchemicals.com [hoffmanchemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. laballey.com [laballey.com]

In-depth Technical Guide on the Safety of (3-Amino-5-nitrophenyl)boronic acid hydrochloride

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for (3-Amino-5-nitrophenyl)boronic acid hydrochloride (CAS No. 389621-79-8) could not be located during the compilation of this guide. The following information is based on data available for this compound and structurally related chemicals, namely 3-Aminophenylboronic acid and 3-Nitrophenylboronic acid. This guide is intended for informational purposes for researchers, scientists, and drug development professionals and should not be considered a substitute for an official SDS provided by a chemical supplier. It is imperative to obtain and consult the supplier-specific SDS before handling this chemical.

Chemical Identification

This section provides the key chemical identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 389621-79-8[1][2][3][4] |

| Molecular Formula | C₆H₇BN₂O₄·HCl[1][2][3] |

| Molecular Weight | 218.4 g/mol [1][2] |

| Synonyms | 3-Amino-5-nitrobenzeneboronic acid hydrochloride, 3-(Dihydroxyboryl)-5-nitroanilinium chloride[1] |

| InChI Key | QRMMGONMBRVVKK-UHFFFAOYSA-N[1] |

| SMILES | B(C1=CC(=CC(=C1)--INVALID-LINK--[O-])N)(O)O.Cl[1] |

Hazard Identification and Classification (Inferred)

The hazard classification for this compound is not definitively established in publicly accessible records. However, based on the GHS classifications of the related compounds 3-Aminophenylboronic acid and 3-Nitrophenylboronic acid, the following hazards can be reasonably anticipated.[5][6][7][8][9][10]

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements (Inferred) |

| Skin Corrosion/Irritation |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[11][5][7][9][10] |

| Serious Eye Damage/Eye Irritation |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation.[11][5][7][9][10] |

| Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Warning | H335: May cause respiratory irritation.[11][5][9][10] |

| Acute Toxicity (Oral) |

| Warning | H302: Harmful if swallowed.[7] |

Precautionary Statements (Inferred)

Based on the inferred hazards, the following precautionary statements are recommended:

| Type | Precautionary Statements |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[11][5][6][7] P264: Wash skin thoroughly after handling.[7][8] P270: Do not eat, drink or smoke when using this product.[6][7] P271: Use only outdoors or in a well-ventilated area.[11][6][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][5][6][7][8] |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[11][5][6][7][8] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[11][6][7] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][5][6][7][8] P312: Call a POISON CENTER or doctor if you feel unwell.[10] P332 + P313: If skin irritation occurs: Get medical advice/attention.[11][8][10] P337 + P313: If eye irritation persists: Get medical advice/attention.[11][8][10] P362 + P364: Take off contaminated clothing and wash it before reuse.[11][8] |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[11][6] P405: Store locked up.[11][6] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant.[11][6] |

Physical and Chemical Properties

| Property | Value |

| Appearance | Gray solid[1] |

| Odor | Not Available |

| Melting Point | 136-141 °C[1] |

| Boiling Point | 484.1 °C (Predicted)[1] |

| Solubility | Not Available |

| Vapor Pressure | Not Available |

| Density | Not Available |

| Flash Point | Not Available |

| Auto-ignition Temperature | Not Available |

Experimental Protocols

Detailed experimental protocols for toxicological or safety-related studies on this compound are not available in the searched literature. Such studies, if conducted, would typically be detailed in the full SDS. General procedures for handling powdered chemical reagents in a laboratory setting should be followed.

General Weighing and Handling Protocol for a Powdered Reagent:

-

Preparation : Work in a well-ventilated area, preferably within a chemical fume hood.[12][13] Ensure that a safety shower and eyewash station are readily accessible.[12]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including a lab coat, safety goggles with side shields, and chemical-resistant gloves.[12]

-

Weighing : Use a balance with a draft shield. If the material is potent or dusty, consider using a ventilated balance enclosure or performing the weighing entirely within a fume hood.[12]

-

Transfer : Use a spatula to carefully transfer the desired amount of the solid to a suitable container. Avoid creating dust.[12]

-

Cleanup : Clean any spills immediately. Decontaminate the work surface and weighing utensils after use.

-

Storage : Tightly close the container and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[14]

Toxicological Information

No specific toxicological data (e.g., LD50, LC50, carcinogenicity, mutagenicity) for this compound were found. The toxicological properties of this compound have not been fully investigated. Based on the inferred hazards, it should be handled as a substance that is harmful if swallowed and causes skin, eye, and respiratory irritation.

Visualizations

The following diagrams illustrate general safety and logical workflows relevant to handling this chemical in a research environment.

Caption: Hazard Identification and First Aid Response Workflow.

Caption: General Laboratory Workflow for Handling Chemical Powders.

References

- 1. 3-Amino-5-Nitrobenzeneboronic Acid Hydrochloride,CAS : 389621-79-8 [eforu-materials.com]

- 2. scbt.com [scbt.com]

- 3. Boronic acid, (3-amino-5-nitrophenyl)-, monohydrochloride(9CI), CasNo.389621-79-8 Ryscor Science Inc. United States [ryscor.lookchem.com]

- 4. (3-AMINO-5-NITROPHENYL)BORONIC ACID HCL SALT | 389621-79-8 [chemicalbook.com]

- 5. fishersci.nl [fishersci.nl]

- 6. chemicalbook.com [chemicalbook.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. 3-Nitrophenylboronic Acid | 13331-27-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.ie [fishersci.ie]

- 11. 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ehs.wisc.edu [ehs.wisc.edu]

- 13. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]

- 14. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]

In-Depth Technical Guide: Handling and Safety Precautions for Aminonitrophenyl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential handling and safety protocols for aminonitrophenyl boronic acids. These compounds, while valuable in research and development, particularly as building blocks in medicinal chemistry and as potential enzyme inhibitors, require careful management due to their inherent hazardous properties. Adherence to the following procedures is critical to ensure personnel safety and to maintain the integrity of experimental work.

Physicochemical Properties and Hazard Identification

Aminonitrophenyl boronic acids are solid organic compounds characterized by the presence of an amino group, a nitro group, and a boronic acid functional group attached to a phenyl ring. The relative positions of these functional groups give rise to various isomers with distinct properties. A summary of key quantitative data for representative isomers is presented in Table 1.

Table 1: Physicochemical Data of Selected Aminonitrophenyl Boronic Acid Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Amino-3-nitrophenylboronic acid | 89466-07-9 | C₆H₇BN₂O₄ | 181.94 | 215-225 (decomposes) | Orange to red solid |

| 3-Amino-5-nitrophenylboronic acid | 89466-05-7 | C₆H₇BN₂O₄ | 181.94 | >300 | - |

| (4-Amino-2-nitrophenyl)boronic acid | 89466-06-8 | C₆H₇BN₂O₄ | 181.94 | - | - |

Hazard Identification:

Based on Safety Data Sheets (SDS) for structurally related compounds, aminonitrophenyl boronic acids should be handled as hazardous substances. The primary hazards include:

-

Skin Irritation: May cause skin irritation upon contact.

-

Serious Eye Irritation: Can cause serious eye irritation or damage.

-

Respiratory Irritation: May cause respiratory irritation if inhaled.

-

Harmful if Swallowed: Acute oral toxicity is a concern.

It is crucial to consult the specific SDS for the particular isomer being used, as toxicological properties have not been thoroughly investigated for all derivatives[1].

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when working with aminonitrophenyl boronic acids to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive assessment of PPE is the first line of defense. The minimum required PPE includes:

-

Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. Gloves should be inspected for integrity before each use and disposed of properly after handling the compound.

-

Protective Clothing: A lab coat or other impervious clothing should be worn to prevent skin contact.

-

Respiratory Protection: When handling the solid form, or in situations where dust or aerosols may be generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended. All handling of the solid material should ideally be performed in a chemical fume hood.

Engineering Controls

-

Chemical Fume Hood: All weighing and transfer of solid aminonitrophenyl boronic acids, as well as reactions involving these compounds, should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and in good working order in the immediate vicinity of where these compounds are handled.

Handling Procedures

-

Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.

-

Grounding: When transferring large quantities of the solid, ensure proper grounding to prevent static discharge.

-

Weighing: Weigh the compound in a closed container within a chemical fume hood.

-

Solutions: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing.

Storage

-

Container: Store in a tightly closed, properly labeled container. The label should include the full chemical name, CAS number, and relevant hazard warnings.

-

Conditions: Store in a cool, dry, and well-ventilated area. Some boronic acids are sensitive to air and moisture and may require storage under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to keep them refrigerated to maintain product quality.

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial.

Spills

-

Small Spills:

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

-

Carefully sweep up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

-

Evacuate the area immediately.

-

Alert your institution's Environmental Health and Safety (EHS) department and follow their established emergency protocols.

-

Prevent entry into the contaminated area.

-

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing aminonitrophenyl boronic acids must be treated as hazardous waste.

-

Waste Segregation: Do not mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.

-

Containerization: Collect all solid and liquid waste in a designated, properly labeled, and sealed container. The container should be chemically compatible with the waste. The label must clearly state "Hazardous Waste" and include the full chemical name and any known hazards.

-

Disposal: Dispose of the hazardous waste through your institution's EHS program, following all local, state, and federal regulations. For small amounts of some simple boronic acids, neutralization with a mild base like sodium bicarbonate to a pH between 5.5 and 9.5 may be an option for drain disposal, but this should only be performed with explicit approval from your EHS department[2][3].

Biological Activity and Potential Signaling Pathway Interaction

Boronic acids are known for their ability to act as enzyme inhibitors, particularly of serine proteases.[4][5] This inhibitory action is a key area of interest in drug development. For instance, 3-nitrophenyl boronic acid has been shown to inhibit the activity of Prostate Specific Antigen (PSA), a serine protease.

The mechanism of inhibition involves the boron atom acting as a Lewis acid, which allows it to form a reversible covalent bond with a nucleophilic serine residue in the active site of the enzyme. This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, thereby blocking the enzyme's catalytic activity.

Below is a conceptual diagram illustrating the general safe handling workflow for aminonitrophenyl boronic acids and a diagram representing the inhibition of a serine protease.

Caption: Safe handling workflow for aminonitrophenyl boronic acids.

Caption: Mechanism of serine protease inhibition by aminonitrophenyl boronic acid.

This guide is intended to provide a framework for the safe handling of aminonitrophenyl boronic acids. It is not a substitute for a thorough risk assessment, which should be conducted for any new procedure involving these chemicals. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance and requirements.

References

- 1. nipissingu.ca [nipissingu.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Novel Nonpeptidic Proteasome Inhibitors Using Covalent Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acs.org [acs.org]

- 5. Antitumor effects of tyropeptin-boronic acid derivatives: New proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Technical Profile of (3-Amino-5-nitrophenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3-Amino-5-nitrophenyl)boronic acid hydrochloride (CAS Number: 389621-79-8). Due to the limited availability of public spectroscopic data for the hydrochloride salt, this document primarily utilizes data from its free base, (3-Amino-5-nitrophenyl)boronic acid (CAS Number: 89466-05-7), and provides context on the expected spectral variations for the hydrochloride form. This compound is a valuable building block in medicinal chemistry, notably in the synthesis of Bruton's tyrosine kinase (Btk) inhibitors for immunological and oncological research.[1]

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 389621-79-8 | [2][3] |

| Molecular Formula | C₆H₇BN₂O₄·HCl | [3] |

| Molecular Weight | 218.4 g/mol | [3] |

| Appearance | Solid (form may vary) | |

| Storage | Recommended storage at 2-8°C, sealed in a dry environment. | [4] |

Spectroscopic Data

The following tables summarize the key spectroscopic data points for (3-Amino-5-nitrophenyl)boronic acid. It is important to note that this data is for the free base and slight variations are expected for the hydrochloride salt, particularly in the NMR spectrum of the amine protons and the IR spectrum in the amine and fingerprint regions.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| Data not publicly available |

Note on ¹H NMR Data for the Hydrochloride Salt: For the hydrochloride salt, the amine (-NH₂) protons would likely appear as a broader signal and may be shifted downfield compared to the free base due to the formation of the ammonium salt (-NH₃⁺). The chemical shifts of the aromatic protons may also experience minor shifts due to the electronic effect of the ammonium group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

| Chemical Shift (ppm) | Assignment |

| Data not publicly available |

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400-3200 | N-H stretching (amine) |

| ~1530 and ~1350 | N-O stretching (nitro group) |

| ~1600-1450 | C=C stretching (aromatic ring) |

| ~1350-1300 | B-O-H bending |

| ~1100-1000 | B-O stretching |

| ~800-700 | C-H bending (aromatic) |

Note on FT-IR Data for the Hydrochloride Salt: In the hydrochloride salt, the N-H stretching vibrations of the ammonium group (-NH₃⁺) would likely appear as a broad band in the 3000-2500 cm⁻¹ region, potentially overlapping with C-H stretches.

Mass Spectrometry Data

| m/z | Ion Type |

| 182.05 (calculated) | [M+H]⁺ for the free base (C₆H₇BN₂O₄) |

| 181.04 (calculated) | [M-H]⁻ for the free base (C₆H₇BN₂O₄) |

Note on Mass Spectrometry Data: The mass spectrum of the hydrochloride salt would primarily show the mass of the free base, as the HCl is typically lost during ionization.

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are outlined below. These are generalized procedures for boronic acid compounds and should be adapted based on the specific instrumentation and laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Boronic acids can sometimes undergo oligomerization, which may lead to broad peaks. Using a solvent that can break up these oligomers, such as methanol, is often beneficial.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

For ¹H NMR, a standard pulse program is used. The spectral width should be sufficient to cover both aromatic and aliphatic regions.

-

For ¹³C NMR, a proton-decoupled pulse program is typically employed to simplify the spectrum.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture in a pellet die and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: A standard FT-IR spectrometer.

-

Data Acquisition: Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Data Acquisition: The sample solution is introduced into the mass spectrometer. Data can be acquired in either positive or negative ion mode to observe the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, respectively.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data follows a logical progression where the results from different techniques are used to build a comprehensive picture of the molecular structure.

References

In-depth Technical Guide: ¹H NMR Spectrum of (3-Amino-5-nitrophenyl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed framework for the analysis of the ¹H NMR spectrum of (3-Amino-5-nitrophenyl)boronic acid hydrochloride. Due to the absence of publicly available, peer-reviewed ¹H NMR spectral data for this specific compound, this document outlines the expected spectral characteristics based on its molecular structure. It includes a standardized experimental protocol for acquiring the spectrum, a structured table for data presentation, and a logical diagram illustrating the expected proton signaling pathways. This guide serves as a practical resource for researchers working with this and structurally related compounds, enabling consistent data acquisition and interpretation.

Introduction

This compound is a key building block in medicinal chemistry and drug development. Its bifunctional nature, featuring a boronic acid moiety and an amino group on a nitrophenyl scaffold, makes it a versatile reagent in the synthesis of complex organic molecules, including potential therapeutic agents. Accurate structural elucidation is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is the most powerful tool for this purpose. This guide addresses the critical need for a standardized approach to the ¹H NMR analysis of this compound.

Expected ¹H NMR Spectral Data

The anticipated ¹H NMR data is summarized in the table below. The expected chemical shifts are relative to a standard internal reference, typically tetramethylsilane (TMS) at 0.00 ppm. The spectrum is expected to be recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and avoid interference from exchangeable protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Splitting Pattern | Expected Coupling Constant (J, Hz) | Integration |

| H-2 | ~8.0 - 8.2 | Singlet (s) or Triplet (t) | J ≈ 1.5 - 2.5 Hz (meta-coupling) | 1H |

| H-4 | ~7.8 - 8.0 | Singlet (s) or Triplet (t) | J ≈ 1.5 - 2.5 Hz (meta-coupling) | 1H |

| H-6 | ~7.6 - 7.8 | Singlet (s) or Triplet (t) | J ≈ 1.5 - 2.5 Hz (meta-coupling) | 1H |

| -NH₃⁺ | Broad singlet | - | - | 3H |

| -B(OH)₂ | Broad singlet | - | - | 2H |

Note: The signals for the amine (-NH₃⁺) and boronic acid (-B(OH)₂) protons are expected to be broad and may exchange with residual water in the solvent. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature.

Standardized Experimental Protocol for ¹H NMR Spectroscopy

To ensure reproducibility and accuracy, the following detailed methodology is recommended for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the NMR tube.

-

Cap the tube and gently vortex or sonicate the sample until the solid is completely dissolved.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).

3.2. NMR Spectrometer Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

Solvent: DMSO-d₆

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of the protons.

-

Acquisition Time (aq): At least 3 seconds for good resolution.

-

-

Processing:

-

Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

-

Manually phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate all signals and determine the relative proton ratios.

-

Logical Relationships of ¹H NMR Signals

The following diagram, generated using the DOT language, illustrates the logical relationships and through-bond coupling (J-coupling) pathways between the aromatic protons of this compound.

Caption: J-coupling pathways for aromatic protons.

Conclusion

This technical guide provides a comprehensive framework for the ¹H NMR analysis of this compound. While experimental data is not currently available in the public domain, the provided expected spectral characteristics, a detailed experimental protocol, and a logical relationship diagram will aid researchers in the acquisition, interpretation, and reporting of their own spectral data. Adherence to this standardized approach will facilitate data comparison across different laboratories and contribute to a better understanding of the chemical properties of this important synthetic building block.

Purity Assessment of (3-Amino-5-nitrophenyl)boronic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for assessing the purity of (3-Amino-5-nitrophenyl)boronic acid hydrochloride. This compound is a valuable building block in medicinal chemistry and drug development, making the accurate determination of its purity profile a critical aspect of quality control and research reproducibility. This guide details the key analytical techniques, presents data in a structured format, and provides detailed experimental protocols and workflow visualizations.

Introduction

This compound is a bifunctional molecule containing an aminophenylboronic acid moiety, which is widely used in Suzuki-Miyaura cross-coupling reactions, and a nitro group that can be further functionalized. Given its role as a key intermediate, ensuring high purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This guide outlines the analytical techniques and data interpretation necessary for a thorough purity assessment.

Analytical Data Summary

The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques. The following tables summarize the expected analytical data for a representative batch of this compound.

Table 1: General Properties and Specifications

| Parameter | Specification |

| Chemical Formula | C₆H₇BN₂O₄·HCl |

| Molecular Weight | 218.40 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in DMSO and Methanol |

| Storage | Store at 2-8°C, protect from light and moisture |

Table 2: Purity and Impurity Profile

| Test | Method | Specification | Typical Value |

| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.2% |

| Identity | ¹H NMR | Conforms to structure | Conforms |

| Identity | Mass Spectrometry | Conforms to molecular weight | Conforms |

| Residual Solvents | GC-HS | To be specified based on synthesis | < 0.5% |

| Water Content | Karl Fischer Titration | ≤ 1.0% | 0.5% |

Key Analytical Techniques and Experimental Protocols

A multi-pronged analytical approach is essential for the comprehensive purity assessment of this compound. The following sections detail the experimental protocols for the most critical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantifying the purity of the compound and identifying any impurities. A reverse-phase method is typically employed.

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A time-based gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the identity and structural integrity of the molecule.

Experimental Protocol:

-